(2-Iodomethyl-piperidin-1-yl)-acetic acid
Description
(2-Iodomethyl-piperidin-1-yl)-acetic acid is a piperidine derivative characterized by an iodomethyl substituent at the 2-position of the piperidine ring and an acetic acid moiety linked to the nitrogen atom. The iodine atom introduces unique reactivity, such as susceptibility to nucleophilic substitution or applications in radiopharmaceuticals.
Properties
IUPAC Name |
2-[2-(iodomethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c9-5-7-3-1-2-4-10(7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJPCBZFDKCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CI)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine-Acetic Acid Backbone Formation
The synthesis typically begins with the preparation of the piperidine-acetic acid framework. A common approach involves alkylation of piperidin-4-ylacetic acid derivatives. For instance, 2-(piperidin-4-yl)acetic acid hydrochloride serves as a key precursor, which undergoes N-alkylation or protection before further functionalization. In one protocol, the amine group is protected using benzyloxycarbonyl (Cbz) chloride under basic aqueous conditions (NaOH, pH 12), achieving 60–95% yields. This step ensures regioselectivity during subsequent iodination.
Introduction of the Iodomethyl Group
The iodomethyl moiety is introduced via halogenation of a hydroxymethyl intermediate. A method adapted from opioid ligand synthesis involves:
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Corey-Bakshi-Shibata reduction to generate a chiral alcohol.
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Protection with 3,4-dihydro-2H-pyran (THP) in dichloromethane using pyridinium p-toluenesulfonate (PPTS).
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Appel reaction with triphenylphosphine (PPh₃) and iodine (I₂) in tetrahydrofuran (THF), converting the alcohol to the iodomethyl group.
This sequence avoids harsh conditions, preserving the acid-sensitive acetic acid moiety.
Optimization of Reaction Conditions
Solvent and Base Selection
Critical parameters for alkylation and iodination include:
| Step | Solvent | Base/Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| N-Cbz protection | Water | NaOH (pH 12) | 0–20°C | 95% | |
| Iodination | THF | PPh₃, Imidazole | Ambient | 85% | |
| Deprotection | TFA/Dichloromethane | – | 23°C | 90% |
Polar solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution rates during alkylation, while THF stabilizes reactive intermediates during iodination.
Temperature and Time Dependence
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Iodination : Rapid conversion (<2 hours) under ambient conditions.
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Carboxyl deprotection : Trifluoroacetic acid (TFA)-mediated cleavage achieves >90% yield within 1 hour at 23°C.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients (0–55% over 15 minutes) achieves baseline separation, with retention times (Rₜ) of 13–15 minutes.
Challenges and Mitigation Strategies
Byproduct Formation During Iodination
Competing elimination reactions may generate alkene byproducts. This is suppressed by:
Carboxyl Group Stability
The acetic acid moiety is prone to esterification under acidic conditions. Solutions include:
Scale-Up and Industrial Feasibility
Kilogram-Scale Synthesis
A patented protocol details:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in (2-Iodomethyl-piperidin-1-yl)-acetic acid can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the functional groups present in the reacting species.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including (2-Iodomethyl-piperidin-1-yl)-acetic acid, in cancer therapy. Research indicates that compounds with piperidine moieties can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown improved activity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Case Study:
In a study focusing on the structure-activity relationship (SAR) of piperidine derivatives, it was found that introducing halogen substituents, such as iodine, significantly increased the anticancer efficacy by enhancing hydrophobic interactions with target proteins in cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that piperidine derivatives can inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the treatment of Alzheimer's disease.
Data Table: Neuroprotective Activity of Piperidine Derivatives
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 75% | 68% | |
| Control (Donepezil) | 85% | 80% |
Antimicrobial Applications
Piperidine derivatives have shown promise as antimicrobial agents. The incorporation of iodine into the piperidine structure enhances its efficacy against a range of pathogens, including fungi and bacteria.
Case Study:
A study demonstrated that this compound exhibited significant antifungal activity against Candida species by inhibiting chitin synthase, an essential enzyme for fungal cell wall integrity .
Data Table: Antimicrobial Efficacy
Synthesis and Development of Novel Therapeutics
The synthesis of this compound has been explored as a precursor for developing novel therapeutics targeting various diseases, including autoimmune disorders and cancer.
Case Study:
Research on tankyrase inhibitors has identified piperidine derivatives as effective scaffolds for drug development. The presence of the iodomethyl group enhances the reactivity of the compound, facilitating further modifications to improve biological activity .
Mechanism of Action
The mechanism of action of (2-Iodomethyl-piperidin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of (2-Iodomethyl-piperidin-1-yl)-acetic acid and related compounds:
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects: Iodine vs.
Biological Activity :
- The diphenylmethylene derivative demonstrates therapeutic activity (antiallergic, spasmolytic), highlighting the pharmacological relevance of bulky substituents on the piperidine ring.
- The ester analog serves as a prodrug, emphasizing the role of functional groups in pharmacokinetics.
Physicochemical Properties :
- The thioether-containing compound exhibits higher metabolic stability due to sulfur’s resistance to oxidation, whereas the iodomethyl group in the target compound may confer reactivity in synthetic pathways.
Biological Activity
(2-Iodomethyl-piperidin-1-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C8H14INO2, with a molecular weight of approximately 265.1 g/mol. The structure consists of a piperidine ring substituted with an iodomethyl group and an acetic acid moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, including its role as an inhibitor in various biochemical pathways.
1. Inhibition of Tankyrase
Recent studies have highlighted the compound's potential as a tankyrase inhibitor. Tankyrases are enzymes implicated in the Wnt signaling pathway, which is crucial in cancer biology. By inhibiting tankyrases, this compound could help stabilize Axin, leading to enhanced degradation of β-catenin and reduced tumorigenesis .
2. Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in inflammation and pain modulation. Inhibition of sEH can lead to increased levels of EETs, contributing to anti-inflammatory effects .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Tankyrase Inhibition | Stabilizes Axin; reduces β-catenin | |
| Anti-inflammatory Activity | Inhibition of sEH | |
| Cytotoxicity Assessment | Evaluated in SH-SY5Y cells |
Case Study: Tankyrase Inhibition
A study investigating the effects of this compound on tankyrase activity found that the compound significantly inhibits tankyrase 1 and 2, leading to decreased β-catenin levels in cancer cell lines. This suggests potential therapeutic applications in treating Wnt signaling-related disorders such as colorectal cancer .
Case Study: Anti-inflammatory Effects
In another study focusing on sEH inhibition, this compound was tested against activated microglial cells. The results indicated a reduction in nitric oxide production, demonstrating its potential as an anti-inflammatory agent .
Pharmacological Implications
Given its diverse biological activities, this compound could be further explored for its therapeutic potential in various diseases:
- Cancer Treatment : As a tankyrase inhibitor, it may serve as a novel treatment option for cancers associated with Wnt signaling dysregulation.
- Pain Management : Its anti-inflammatory properties suggest it could be beneficial in managing chronic pain conditions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2-Iodomethyl-piperidin-1-yl)-acetic acid in laboratory settings?
- Methodology : Synthesis typically involves alkylation of a piperidine scaffold followed by functionalization. For example, analogous piperidine derivatives (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via nucleophilic substitution or coupling reactions using precursors like 1-methyl-4-piperidone and phenoxyacetic acid . Purification often employs column chromatography, and structural confirmation uses nuclear magnetic resonance (NMR) and mass spectrometry (MS). Ensure inert conditions to prevent iodine displacement during synthesis.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR verify the piperidine ring conformation, iodomethyl group position, and acetic acid moiety integration.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature).
- HPLC Analysis : Reverse-phase HPLC with UV detection monitors purity (>95% recommended for research-grade compounds). Batch-to-batch consistency requires multiple analytical replicates .
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks (similar piperidine derivatives cause respiratory irritation) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of iodine-containing waste via licensed facilities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Methodology :
- Temperature Control : Lower temperatures (<0°C) reduce iodine displacement side reactions.
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency (e.g., Ullmann-type reactions for C-I bond stability).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., deiodinated products) and adjust stoichiometry or solvent polarity (e.g., DMF vs. THF) .
Q. What analytical challenges arise when quantifying this compound in complex mixtures?
- Methodology :
- Interference Mitigation : The iodine atom may cause signal suppression in electrospray ionization (ESI)-MS. Use internal standards (e.g., deuterated analogs) for quantification .
- Chromatographic Separation : Optimize HPLC gradients to resolve peaks from structurally similar compounds (e.g., 2-(pyridin-3-yl)acetic acid derivatives) .
- Titration Limitations : Direct titration (as in acetic acid analysis) is unsuitable due to steric hindrance from the piperidine ring; instead, employ potentiometric methods .
Q. How does the iodine substituent influence the reactivity and stability of this compound?
- Methodology :
- Reactivity Studies : Test nucleophilic substitution reactions (e.g., with thiols or amines) to evaluate iodine’s leaving-group potential. Monitor kinetics via UV-Vis or F NMR (if using fluorine tags) .
- Stability Profiling : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Iodine’s lability may lead to hydrolysis; stabilize with antioxidants (e.g., BHT) in storage .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between NMR and MS data for this compound?
- Methodology :
- Artifact Identification : NMR may detect residual solvents (e.g., DMSO), while MS could show adducts (e.g., sodium/potassium). Cross-validate with FTIR for functional groups.
- Isotopic Pattern Validation : Ensure MS isotopic clusters match theoretical iodine patterns (I and I). Deviations suggest contamination or decomposition .
Experimental Design Considerations
Q. What strategies improve batch-to-batch consistency in academic synthesis?
- Methodology :
- Stoichiometric Precision : Use calibrated syringes/pipettes for sensitive reagents (e.g., iodomethane).
- Quality Control (QC) : Implement in-process checks (e.g., TLC for reaction progress) and post-synthesis HPLC-MS .
- Documentation : Record detailed reaction parameters (e.g., stirring rate, humidity) to identify variability sources .
Safety and Ecological Impact
Q. What protocols ensure safe disposal of iodine-containing waste from this compound?
- Methodology :
- Neutralization : Treat acidic waste with NaOH to pH 7 before disposal.
- Licensed Facilities : Collaborate with waste management services specializing in halogenated compounds to prevent environmental iodine accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
